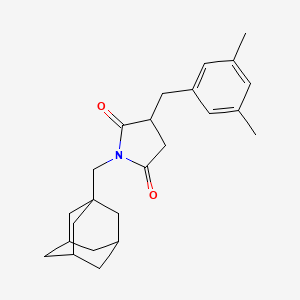
N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine
Übersicht
Beschreibung
N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine, also known as BCFP, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has gained attention due to its ability to target specific proteins that are involved in cancer cell proliferation.
Wirkmechanismus
N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine targets specific proteins involved in cancer cell proliferation, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). By inhibiting these proteins, N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine prevents the cancer cells from growing and dividing.
Biochemical and physiological effects:
N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine has been shown to have minimal toxicity in normal cells. However, it can cause some side effects, including gastrointestinal disturbances, fatigue, and headache. N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine has also been shown to have a short half-life, which limits its effectiveness in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine is its specificity towards cancer cells, which reduces the risk of toxicity in normal cells. However, the short half-life of N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine limits its effectiveness in cancer treatment. Additionally, the cost of synthesizing N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine can be a limitation for lab experiments.
Zukünftige Richtungen
For N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine research include improving its pharmacokinetic properties to increase its effectiveness in cancer treatment. This can be achieved through structural modifications of the compound. Additionally, N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine can be tested in combination with other cancer treatments to enhance its efficacy. Further studies are also needed to investigate the potential of N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine is a promising small molecule inhibitor that has shown potential in cancer treatment. Its specificity towards cancer cells and ability to target specific proteins involved in cancer cell proliferation make it a promising candidate for further research. However, its short half-life and cost of synthesis are limitations that need to be addressed. Future research should focus on improving the pharmacokinetic properties of N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine and investigating its potential in other diseases.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine has been tested against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in animal models of cancer.
Eigenschaften
IUPAC Name |
2-N,4-N-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4/c17-10-5-8(1-3-12(10)19)23-15-14(21)7-22-16(25-15)24-9-2-4-13(20)11(18)6-9/h1-7H,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRHPKQKRNZATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2F)NC3=CC(=C(C=C3)F)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B4326810.png)

![N-[2-(diethylamino)ethyl]-2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetamide](/img/structure/B4326817.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4326818.png)
![3'-acetyl-5'-(4-nitrobenzyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4326824.png)
![3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4326832.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4326859.png)
![N-{4-[5-(3-chloro-1-benzothien-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326864.png)
![2-(4-pyridin-3-yl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4326873.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326884.png)
![8,16-bis(methylsulfonyl)-17-phenyl-8,16,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B4326892.png)
![N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326898.png)
